molecular formula C12H24O B12511686 (z)-5-Dodecen-1-ol

(z)-5-Dodecen-1-ol

Cat. No.: B12511686
M. Wt: 184.32 g/mol
InChI Key: OTJWLIMIKGBSSN-UHFFFAOYSA-N
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Description

(Z)-5-Dodecen-1-ol: is an organic compound characterized by a long carbon chain with a double bond in the Z-configuration at the fifth carbon and a hydroxyl group at the terminal carbon. This compound is a type of unsaturated alcohol and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing (Z)-5-Dodecen-1-ol involves the hydroboration-oxidation of 1-dodecyne. This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as 5-bromo-1-pentene, with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the Z-configuration of the double bond is maintained.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-5-Dodecen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding alkyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: (Z)-5-Dodecenal or (Z)-5-Dodecenoic acid.

    Reduction: (Z)-5-Dodecanol.

    Substitution: (Z)-5-Dodecenyl chloride.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-5-Dodecen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pheromones and other bioactive compounds.

Biology:

    Pheromone Research: This compound is studied for its role in insect pheromones, particularly in the communication systems of certain moth species.

Medicine:

    Drug Development: this compound is investigated for its potential use in the synthesis of pharmaceuticals, especially those targeting lipid metabolism.

Industry:

    Fragrance and Flavor Industry: Due to its pleasant odor, this compound is used in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism by which (Z)-5-Dodecen-1

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-5-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3

InChI Key

OTJWLIMIKGBSSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCO

Origin of Product

United States

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